1-Cyclohexyl-4-phenethylpiperidine
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Overview
Description
1-Cyclohexyl-4-phenethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse pharmacological activities .
Preparation Methods
Chemical Reactions Analysis
1-Cyclohexyl-4-phenethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, potassium permanganate, and chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-4-phenethylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-phenethylpiperidine involves its interaction with specific molecular targets in the body. It is known to interact with neurotransmitter systems, particularly the NMDA (N-methyl-D-aspartate) receptor, where it acts as a noncompetitive antagonist . This interaction leads to the modulation of neurotransmitter release and reuptake, affecting various physiological processes .
Comparison with Similar Compounds
1-Cyclohexyl-4-phenethylpiperidine can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds share a similar piperidine structure and exhibit similar pharmacological activities, including NMDA receptor antagonism.
Fentanyl Analogs: Compounds like 4-anilino-N-phenethylpiperidine (4-ANPP) share structural similarities and are used in the synthesis of potent analgesics.
Properties
Molecular Formula |
C19H29N |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H29N/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
InChI Key |
XGCUJNWNPHQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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